4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(2,4-Dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound with a molecular formula of C13H10Cl2F3N3S. This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group, a dimethylamino group, and a dichlorophenylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 2,4-dichlorothiophenol with N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
4-(2,4-Dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar in structure but may have different substituents or functional groups.
N,N-Dimethyl-6-(trifluoromethyl)pyrimidin-2-amine: Lacks the dichlorophenylsulfanyl group.
2,4-Dichlorophenylsulfanyl-pyrimidine derivatives: Variations in the pyrimidine ring or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3S/c1-21(2)12-19-10(13(16,17)18)6-11(20-12)22-9-4-3-7(14)5-8(9)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJIHFWSDPRAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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